molecular formula C28H24N2O5S B15101303 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B15101303
M. Wt: 500.6 g/mol
InChI Key: INFNDXBSDXKKCV-UHFFFAOYSA-N
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Description

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a novel, potent small-molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR), a key driver in various cancer proliferation pathways. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and effectively blocking its autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and growth. Its specific chemical structure, featuring a pyrrolidine-2,3-dione core and strategic substitutions, was optimized to enhance potency and selectivity. Research indicates its primary application is in the investigation of EGFR-driven oncogenesis, particularly for studying non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma models. Scientists can utilize this inhibitor to elucidate resistance mechanisms, explore combination therapies, and validate EGFR as a therapeutic target in vitro and in vivo. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H24N2O5S/c1-4-14-34-19-10-8-18(9-11-19)24-23(25(31)21-13-6-16(3)35-21)26(32)27(33)30(24)28-29-20-12-7-17(5-2)15-22(20)36-28/h4,6-13,15,24,32H,1,5,14H2,2-3H3

InChI Key

INFNDXBSDXKKCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione involves several steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Pyrrolidine-2,3-dione Formation: The next step involves the formation of the pyrrolidine-2,3-dione core. This can be synthesized by the reaction of maleic anhydride with an appropriate amine.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine-2,3-dione moieties through a series of condensation reactions, often facilitated by catalysts and under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidine-2,3-dione structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structure suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione
  • (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione

Biological Activity

The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse biological activities. Its structure features a pyrrolidine core, a benzothiazole moiety, and various functional groups that suggest potential pharmacological applications. This article reviews the biological activity of this compound based on existing literature and predictive models.

Structural Features

The unique architecture of this compound contributes significantly to its biological activity:

Structural Component Description
Pyrrolidine Core Versatile structure known for various biological applications.
Benzothiazole Moiety Associated with antimicrobial and anticancer effects.
Hydroxy and Furan Groups Enhance reactivity and interaction with biological targets.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, influencing various biological pathways including signal transduction and gene expression.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The structural features of this compound may enhance its effectiveness against bacteria and fungi. Studies have shown that similar compounds demonstrate inhibition of bacterial growth through disruption of cellular functions or interference with metabolic pathways .

Anticancer Properties

The presence of the benzothiazole ring in the compound is linked to anticancer activities. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic processes. For instance, the hydroxy group can participate in hydrogen bonding, which may enhance binding to enzyme active sites, leading to inhibition of enzymatic activity. This property is crucial for developing therapeutic agents targeting metabolic disorders or diseases.

Case Studies

  • Antimicrobial Evaluation
    • A study evaluated the antimicrobial activity of a series of benzothiazole derivatives, including those structurally related to our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting potential therapeutic applications in treating infections .
  • Anticancer Activity Assessment
    • In vitro studies on similar compounds demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compounds induced apoptosis at concentrations between 20 to 100 µM, highlighting the potential for developing novel anticancer agents based on this structural framework .

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrrolidine-2,3-dione core in this compound?

The pyrrolidine-2,3-dione core can be synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters with primary amines under reflux conditions in ethanol, followed by oxidative cyclization using reagents like iodine or DDQ (dichlorodicyanoquinone) to form the dione ring . For example, in analogous systems, refluxing 3,5-diaryl-4,5-dihydropyrazoles with thiazolidinone precursors in ethanol for 2 hours yielded cyclized products . Purification typically involves recrystallization from DMF–EtOH (1:1) mixtures to isolate crystalline intermediates .

Basic: How can the stereochemical configuration (4E) be confirmed experimentally?

The (4E) configuration is determined using NOESY NMR to assess spatial proximity between the hydroxy(5-methylfuran-2-yl)methylidene group and adjacent substituents. X-ray crystallography is definitive: the dihedral angle between the benzothiazole and furan rings should exceed 60°, confirming the trans arrangement . For instance, in structurally similar enones, crystallographic data revealed Z/E isomerism with bond lengths of 1.35–1.38 Å for conjugated double bonds, consistent with E-configurations .

Advanced: How do solvent polarity and temperature impact the regioselectivity of the prop-2-en-1-yloxy phenyl group attachment?

Regioselectivity is influenced by polar aprotic solvents (e.g., DMF or acetonitrile), which stabilize transition states through dipole interactions. At 80–100°C, kinetic control favors para-substitution on the phenyl ring due to reduced steric hindrance compared to ortho positions . Contrastingly, in ethanol–water mixtures, thermodynamic control at lower temperatures (25–40°C) may shift selectivity toward meta-substitution, as observed in related aryloxy coupling reactions . Optimization requires monitoring via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) to resolve positional isomers .

Advanced: How can contradictory spectroscopic data (e.g., IR vs. NMR) for the hydroxy-methylidene moiety be resolved?

Discrepancies often arise from tautomerism or hydrogen bonding. For the hydroxy-methylidene group (–CH(OH)–), IR may show a broad O–H stretch (~3200 cm⁻¹) in solid-state KBr pellets, while NMR in DMSO-d₆ might display a downfield-shifted proton (δ 10–12 ppm) due to hydrogen bonding. Variable-temperature NMR (VT-NMR) at 298–343 K can distinguish dynamic equilibria: coalescence of signals near 330 K indicates tautomeric interconversion . Additionally, deuterium exchange experiments (D₂O shaking) confirm exchangeable protons .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic additions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts electrophilic sites via Fukui indices (ƒ⁻). For the pyrrolidine-2,3-dione ring, the carbonyl carbons (C2 and C3) exhibit high ƒ⁻ values (>0.15), indicating susceptibility to nucleophilic attack . Molecular electrostatic potential (MEP) maps further highlight electron-deficient regions (blue surfaces) at these positions. Transition-state modeling (e.g., for Michael additions) using Gaussian 09 with implicit solvation (SMD model) can simulate activation energies and optimize reaction pathways .

Basic: What characterization techniques are essential for verifying the integrity of the benzothiazole-furan linkage?

UV-Vis Spectroscopy : Conjugation between benzothiazole and furan generates a bathochromic shift (~350–370 nm) in DMSO, with molar absorptivity (ε) > 10,000 L·mol⁻¹·cm⁻¹ .

HRMS-ESI : Exact mass matching within 2 ppm error confirms molecular formula (e.g., C₂₇H₂₁N₂O₅S requires m/z 509.1142 [M+H]⁺).

¹³C NMR : Look for carbons adjacent to sulfur (C2 of benzothiazole at δ 165–170 ppm) and furan oxygen (C2’ at δ 105–110 ppm) .

Advanced: How can catalytic asymmetric synthesis be applied to control the stereochemistry of the hydroxy-methylidene group?

Chiral Lewis acid catalysts (e.g., (R)-BINOL–Al complexes) induce asymmetry during aldol-like condensations. In a model system, enantiomeric excess (ee) >90% was achieved using 10 mol% catalyst in toluene at –20°C . Monitoring ee requires chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) or circular dichroism (CD) with Cotton effects at 250–300 nm .

Advanced: What strategies mitigate decomposition of the prop-2-en-1-yloxy group under acidic conditions?

The allyloxy group is prone to acid-catalyzed hydrolysis. Stabilization methods include:

  • Protecting Groups : Temporarily replace the allyloxy with a tert-butyldimethylsilyl (TBS) ether during synthetic steps requiring acidic conditions .
  • Buffered Media : Perform reactions in pH 7–8 phosphate buffers to avoid protonation of the ether oxygen .
  • Low-Temperature Workup : Quench reactions at 0–5°C to minimize degradation .

Basic: How is the purity of intermediates validated before proceeding to final coupling steps?

Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate homogeneity.

TLC with Dual Detection : Use UV (254 nm) and iodine vapor to confirm single spots; Rf values should match literature standards .

Combined LC-MS : A purity score >98% by area under the curve (AUC) at 210–400 nm ensures minimal contaminants .

Advanced: What mechanistic insights explain unexpected byproducts during the benzothiazole-ethylation step?

Ethylation at the benzothiazole C6 position can produce regioisomers if the nucleophile (e.g., ethyl bromide) attacks C4 instead. DFT calculations reveal this is due to partial positive charge delocalization (NBO analysis) at C4 (~+0.25 e) versus C6 (~+0.35 e) . Mitigation involves using bulky bases (e.g., LDA) to deprotonate selectively at C6, as steric hindrance disfavors C4 activation . GC-MS headspace analysis can detect volatile byproducts (e.g., ethylated aromatics) .

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